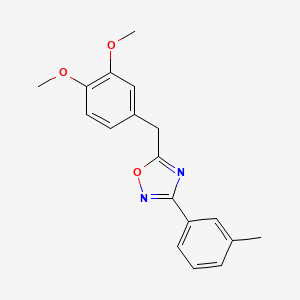
5-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXD and has a unique molecular structure that makes it a promising candidate for further investigation. In
Scientific Research Applications
DMXD has been investigated for its potential use in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, DMXD has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. DMXD has also been investigated as a potential antibacterial and antifungal agent, with studies showing its efficacy against various strains of bacteria and fungi.
In material science, DMXD has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. DMXD-based materials have shown promising properties, including high thermal stability, good solubility, and high charge carrier mobility.
In organic electronics, DMXD has been used as a dopant in organic light-emitting diodes (OLEDs), with studies demonstrating its ability to improve the efficiency and stability of these devices.
Mechanism of Action
The mechanism of action of DMXD is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, DMXD has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins. DMXD has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
DMXD has been shown to have various biochemical and physiological effects, including anti-cancer, antibacterial, and antifungal activities. In addition, DMXD-based materials have shown promising properties, including high thermal stability, good solubility, and high charge carrier mobility.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMXD is its high yield and purity, which makes it a suitable candidate for further investigation. DMXD is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of DMXD is its limited solubility in some solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the investigation of DMXD. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of DMXD and to optimize its efficacy as an anticancer, antibacterial, and antifungal agent. In material science, DMXD-based materials have shown promising properties, and further research is needed to explore their potential applications in various fields, including electronics and photonics. Finally, in organic electronics, DMXD has shown promising results as a dopant in OLEDs, and further studies are needed to optimize its performance and stability in these devices.
In conclusion, DMXD is a promising chemical compound that has gained significant attention in scientific research. Its unique molecular structure and potential applications in various fields make it a suitable candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMXD have been discussed in this paper.
Synthesis Methods
The synthesis of DMXD involves the reaction of 2,5-dimethoxybenzaldehyde and 3-methylphenylhydrazine in the presence of acetic acid and acetic anhydride. The reaction proceeds through a series of steps, including the formation of a Schiff base and subsequent cyclization to form the oxadiazole ring. The yield of DMXD is typically high, and the compound can be purified through recrystallization.
properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-4-6-14(9-12)18-19-17(23-20-18)11-13-7-8-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFJVTNXSUTTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}leucine](/img/structure/B5427744.png)
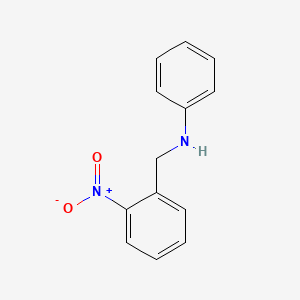
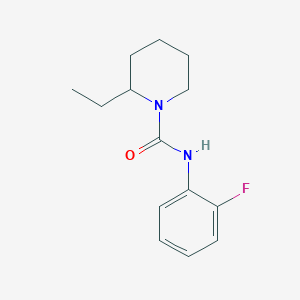
![N-(2-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5427772.png)
![N-[3-(methylthio)phenyl]-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5427784.png)
![isopropyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5427788.png)
![6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5427793.png)
![5-{5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5427798.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 2-bromobenzoate](/img/structure/B5427810.png)
![7-(1,3-benzodioxol-5-yl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5427817.png)

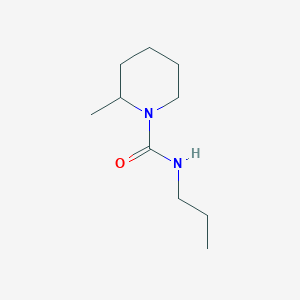
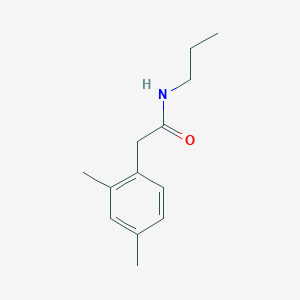
![N-ethyl-5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5427855.png)